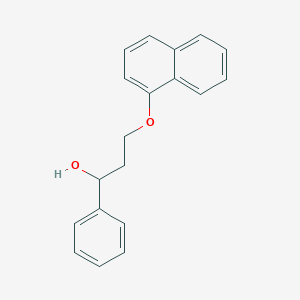

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

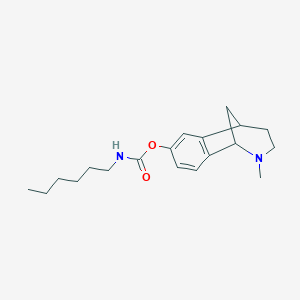

“3-(1-Naphthalenyloxy)-1-phenyl-1-propanol” is a chemical compound . It is an impurity of Dapoxetine . Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) that is used in the treatment of premature ejaculation .

Synthesis Analysis

The synthesis of 1-phenyl-3-naphthalenyloxy-propanamines, which includes “3-(1-Naphthalenyloxy)-1-phenyl-1-propanol”, has been described in the literature . These intermediates are derived from cheap and readily available products .Wissenschaftliche Forschungsanwendungen

1. Receptor Ligand Studies

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol has been identified as a selective dopamine D4 receptor ligand. Studies have demonstrated its affinity and selectivity, highlighting its potential as a neurological probe or therapeutic agent. The compound's structural variations have shown significant impact on its potency, providing insights into receptor-ligand interactions and the design of more effective drugs (Wright et al., 1997).

2. Fluorescent Recognition of Amino Alcohols

Innovative applications in fluorescence-based sensing have been reported, where derivatives of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol are used in dendrimers. These dendrimers exhibit strong fluorescence and enantioselective quenching by chiral amino alcohols, suggesting their utility in rapid enantiomeric composition determination and potential in the discovery of asymmetric catalysts and reagents (Pugh et al., 2001).

3. Chiral Intermediate in Drug Synthesis

The compound has also been used as a chiral intermediate in the synthesis of antidepressant drugs. Advanced enzymatic methods have been developed to obtain high enantioselectivity for its derivatives, showcasing its relevance in the pharmaceutical industry (Choi et al., 2010).

Wirkmechanismus

Biochemical Pathways

The compound’s interaction with beta-adrenergic receptors could affect several biochemical pathways. For instance, it might inhibit the adenylyl cyclase pathway, reducing cyclic AMP levels and thereby decreasing the activity of protein kinase A . This could lead to a decrease in heart rate and contractility, among other downstream effects .

Pharmacokinetics

Propranolol is well-absorbed orally, widely distributed in the body, extensively metabolized in the liver, and excreted in the urine .

Eigenschaften

IUPAC Name |

3-naphthalen-1-yloxy-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBVEMVTNQIMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432923 |

Source

|

| Record name | 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |

CAS RN |

908291-72-5 |

Source

|

| Record name | 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)